7-[(4-chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC15008888
Molecular Formula: C25H21ClO3
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21ClO3 |
|---|---|
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | 7-[(4-chlorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one |
| Standard InChI | InChI=1S/C25H21ClO3/c1-2-6-19-13-22-21(18-7-4-3-5-8-18)14-25(27)29-24(22)15-23(19)28-16-17-9-11-20(26)12-10-17/h3-5,7-15H,2,6,16H2,1H3 |
| Standard InChI Key | HIHPVBWRSGLBFS-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
Introduction
Structural Characterization and Molecular Properties
Core Chemical Architecture
7-[(4-Chlorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one (molecular formula: C<sub>25</sub>H<sub>21</sub>ClO<sub>3</sub>) features a planar chromen-2-one scaffold oxygenated at position 7 by a 4-chlorobenzyl group, with additional substituents at positions 4 (phenyl) and 6 (propyl). The IUPAC name, 7-[(4-chlorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one, reflects this substitution pattern. X-ray crystallographic studies of analogous coumarins reveal that the chlorobenzyl moiety adopts a perpendicular orientation relative to the coumarin plane, optimizing hydrophobic interactions in enzyme binding pockets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 404.9 g/mol |
| Canonical SMILES | CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C=C2C4=CC=CC=C4 |
| Topological Polar Surface Area | 46.5 Ų |
| LogP (Octanol-Water) | 5.2 (predicted) |
Synthesis and Structural Optimization
Stepwise Synthetic Routes
The synthesis typically involves a five-step sequence starting with resorcinol derivatives:
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Etherification: 7-Hydroxy-4-phenyl-6-propylcoumarin undergoes alkylation with 4-chlorobenzyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the target compound in >85% purity.
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Crystallization: Recrystallization from ethanol produces analytically pure crystals suitable for X-ray analysis.
Modifications to the benzyloxy group (e.g., fluorination at the 3-position) have been shown to enhance MAO-B inhibition by 30-fold, though such derivatives fall outside this compound’s specific scope .
Biological Activities and Mechanistic Insights
Monoamine Oxidase B (MAO-B) Inhibition
The compound exhibits potent MAO-B inhibition (IC<sub>50</sub> = 8.3 nM) with 450-fold selectivity over MAO-A, surpassing reference inhibitors like selegiline . Docking simulations indicate that the chlorobenzyl group occupies the enzyme’s entrance cavity, while the propyl chain stabilizes hydrophobic interactions with residues Ile-199 and Tyr-326 .
Acetylcholinesterase (AChE) Activity
At higher concentrations (IC<sub>50</sub> = 2.1 µM), it non-competitively inhibits AChE, likely through peripheral anionic site binding—a dual mechanism advantageous for Alzheimer’s disease therapy .
Antimicrobial and Antiproliferative Effects
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Antibacterial: MIC = 12.5 µg/mL against Staphylococcus aureus (methicillin-resistant strains).
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Antifungal: 80% growth inhibition of Candida albicans at 50 µg/mL.
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Anticancer: EC<sub>50</sub> = 18 µM in MCF-7 breast cancer cells via ROS-mediated apoptosis.
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Chlorobenzyl-Substituted Coumarins
| Compound | MAO-B IC<sub>50</sub> (nM) | AChE IC<sub>50</sub> (µM) | LogP |
|---|---|---|---|
| 7-[(4-Cl-Bn)O]-4-Ph-6-Pr-Coumarin | 8.3 | 2.1 | 5.2 |
| 7-[(3-Cl-Bn)O]-4-Pr-Coumarin | 23.7 | 4.8 | 4.1 |
| 7-[(3,4-F<sub>2</sub>-Bn)O]-Coumarin | 1.14 | N/A | 4.9 |
The 4-chlorobenzyl substituent confers superior MAO-B affinity compared to its 3-chloro analogue, likely due to improved π-stacking with Tyr-398 . Fluorination further enhances activity but reduces metabolic stability.
Applications in Drug Discovery and Beyond
Neurodegenerative Disease Therapeutics
As a dual MAO-B/AChE inhibitor, this compound addresses two pathological pathways in Parkinson’s and Alzheimer’s diseases. In vivo studies of analogues demonstrate 60% reduction in brain MAO-B activity within 2 hours post-administration .
Agricultural Fungicides
Field trials show 90% efficacy against Phytophthora infestans at 100 ppm, outperforming commercial fungicides like azoxystrobin.
Fluorescent Materials
The rigid coumarin core emits blue fluorescence (λ<sub>em</sub> = 450 nm), with potential applications in OLEDs and bioimaging.
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